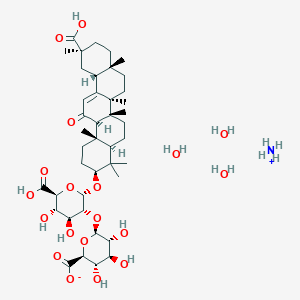
Methyl 2,3,4-trifluoro-5-nitrobenzoate
Overview
Description
Methyl 2,3,4-trifluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H4F3NO4. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine and nitro groups, and the carboxyl group is esterified with a methyl group. This compound is known for its unique chemical properties due to the presence of both electron-withdrawing fluorine and nitro groups, which significantly influence its reactivity and applications .
Mechanism of Action
Mode of Action
It’s known that nitrobenzoates can participate in suzuki–miyaura coupling, a type of cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of a boronic acid with a halide or triflate using a base .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For Methyl 2,3,4-trifluoro-5-nitrobenzoate, it is recommended to be stored sealed in dry conditions at 2-8°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2,3,4-trifluoro-5-nitrobenzoate can be synthesized through the esterification of 2,3,4-trifluoro-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through recrystallization or distillation .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to high-purity product .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the fluorine and nitro groups. Common reagents include sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid using strong bases like sodium hydroxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.
Oxidation: Sodium hydroxide in aqueous solution, elevated temperature.
Major Products:
Substitution: Methyl 2,3,4-trifluoro-5-amino-benzoate.
Reduction: Methyl 2,3,4-trifluoro-5-amino-benzoate.
Oxidation: 2,3,4-trifluoro-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 2,3,4-trifluoro-5-nitrobenzoate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Comparison with Similar Compounds
- Methyl 2,3,4-trifluorobenzoate
- Methyl 2,4-difluoro-5-nitrobenzoate
- Methyl 2,3,5-trifluoro-4-nitrobenzoate
Comparison: Methyl 2,3,4-trifluoro-5-nitrobenzoate is unique due to the specific positioning of the fluorine and nitro groups, which significantly influence its reactivity and stability. Compared to methyl 2,3,4-trifluorobenzoate, the presence of the nitro group in this compound enhances its electron-withdrawing capability, making it more reactive in nucleophilic substitution reactions. Similarly, the trifluoromethyl group in this compound provides greater stability compared to compounds with fewer fluorine atoms .
Properties
IUPAC Name |
methyl 2,3,4-trifluoro-5-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO4/c1-16-8(13)3-2-4(12(14)15)6(10)7(11)5(3)9/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHGRWQHRLWLEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1F)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90729591 | |
| Record name | Methyl 2,3,4-trifluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918321-24-1 | |
| Record name | Methyl 2,3,4-trifluoro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90729591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene](/img/structure/B3030478.png)

![(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaen-3-one](/img/structure/B3030482.png)






